molecular formula C23H24O5 B1222196 2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate CAS No. 5231-35-6

2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate

Cat. No. B1222196
CAS RN: 5231-35-6
M. Wt: 380.4 g/mol
InChI Key: MYPFOICOYSUJOZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate is a member of the class of chromenes that is 2H-1-benzopyran-7-ol acetate substituted by methyl groups at positions 2 and 2, an ethyl group at position 4 and a 4-(acetyloxy)phenyl group at position 3 respectively. It is a member of chromenes, an acetate ester and a diester.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has explored various synthesis methods involving compounds related to 2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate. For example, treatment of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds under acidic or basic conditions leads to the creation of 2H-pyran-2-ones and fused pyran-2-ones (Kočevar et al., 1992).

  • Heterocyclic Synthesis : Synthesis of derivatives of tetrahydro-2H-1-benzopyran-2-one and other related compounds has been achieved through reactions involving methyl 2-benzoylamino-3-dimethylaminopropenoate (Ornik et al., 1990).

  • Complex Synthesis Processes : Detailed multi-step synthesis procedures have been developed for related compounds, demonstrating the complex nature of synthesizing these types of chemicals (Sunthankar et al., 1990).

Analytical and Pharmacological Applications

  • HPLC Methods : High-performance liquid chromatography (HPLC) assays have been developed for the quantitation of similar nonsteroidal antiestrogens, showcasing the compound's relevance in analytical chemistry (Coquet et al., 1998).

  • Biological Activities : Synthesized compounds related to this compound have shown various biological activities, such as local anesthetic and platelet antiaggregating effects (Mosti et al., 1994).

  • Antimicrobial Activity : Certain derivatives have been screened for antimicrobial activity, indicating potential applications in this area (Mulwad & Satwe, 2006).

properties

CAS RN

5231-35-6

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

[4-(7-acetyloxy-4-ethyl-2,2-dimethylchromen-3-yl)phenyl] acetate

InChI

InChI=1S/C23H24O5/c1-6-19-20-12-11-18(27-15(3)25)13-21(20)28-23(4,5)22(19)16-7-9-17(10-8-16)26-14(2)24/h7-13H,6H2,1-5H3

InChI Key

MYPFOICOYSUJOZ-UHFFFAOYSA-N

SMILES

CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC(=O)C

Canonical SMILES

CCC1=C(C(OC2=C1C=CC(=C2)OC(=O)C)(C)C)C3=CC=C(C=C3)OC(=O)C

Other CAS RN

5231-35-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
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2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
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2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
Reactant of Route 6
2,2-Dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate

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